5-Methoxyisobenzofuran-1,3-dione

Regioselective Synthesis Grignard Condensation Keto Acid Intermediates

Standard phthalic anhydride lacks regiocontrol, forcing tedious isomer separation in Grignard condensations and NaBH4 reductions. 5-Methoxyisobenzofuran-1,3-dione (CAS 28281-76-7) overcomes this through its electron-donating 4-methoxy substituent, which directs nucleophilic attack to the meta-carbonyl with high fidelity. • Grignard reactions with phenylmagnesium bromide yield 4-methoxy-2-benzoylbenzoic acid at 70-80% yield with excellent regioselectivity-unattainable with unsubstituted phthalic anhydride • NaBH4 reductions produce a predictable 1:1.5 lactone/hydroxymethyl benzoic acid mixture via selective meta-carbonyl hydride attack • Enables synthesis of antiproliferative 1,2-dihydropyrrolo[1,2-α]indole ethers and regioisomerically pure methoxy-anthracene derivatives Supplied at ≥97% purity with Certificate of Analysis; standard stock sizes available for immediate dispatch.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 28281-76-7
Cat. No. B105387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyisobenzofuran-1,3-dione
CAS28281-76-7
Synonyms4-Methoxyphthalic Anhydride;  4-Methoxyphthalic Acid Anhydride;  5-Methoxyphthalic Anhydride; 
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3
InChIKeyINEIVXABODMRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyisobenzofuran-1,3-dione Procurement Baseline


5-Methoxyisobenzofuran-1,3-dione (CAS 28281-76-7), also referred to as 4-methoxyphthalic anhydride or 5-methoxyphthalic anhydride [1], is a cyclic anhydride derivative of phthalic anhydride featuring a methoxy (-OCH3) substituent at the 4-position of the aromatic ring [2]. This substitution fundamentally alters its physicochemical profile compared to unsubstituted phthalic anhydride: the compound exhibits a melting point of 98–99 °C (in acetic acid) and a predicted boiling point of 348.6 °C at 760 mmHg, with a molecular weight of 178.14 g/mol (C9H6O4) . The electron-donating methoxy group enhances the reactivity of the carbonyl moiety at the meta-position, enabling regioselective transformations that are not achievable with the parent anhydride or with analogs bearing electron-withdrawing substituents [2].

Regioselective 2-aroylbenzoic acid synthesis
Chemoselective phthalide mixture reduction
Methoxy-substituted heterocyclic building block

Why 5-Methoxyisobenzofuran-1,3-dione Is Irreplaceable


Generic substitution of 5-Methoxyisobenzofuran-1,3-dione with unsubstituted phthalic anhydride or other 4-substituted analogs (e.g., 4-chloro-, 4-hydroxy-, or 4-methylphthalic anhydride) is scientifically invalid due to the profound impact of the 4-methoxy substituent on both regioselectivity and reaction outcomes. In Grignard condensations, 4-methoxyphthalic anhydride preferentially undergoes nucleophilic attack at the carbonyl adjacent to the methoxy-bearing aromatic ring (position 2), yielding the 4-methoxy-2-aroylbenzoic acid isomer with significantly higher selectivity than the 5-methoxy isomer [1]. This regioselectivity, driven by the electron-donating resonance effect of the methoxy group, is not observed with electron-withdrawing substituents [1]. Furthermore, in sodium borohydride reductions, the methoxy group directs selective hydride attack to the meta-carbonyl, producing a distinct lactone/hydroxymethyl benzoic acid mixture (ratio 1:1.5) in very good yield—a selectivity pattern absent in the parent anhydride [2]. Such substituent-controlled reactivity dictates that 5-Methoxyisobenzofuran-1,3-dione is a non-interchangeable building block in synthetic sequences requiring precise regio- and chemoselectivity.

Unsubstituted phthalic anhydride
May shift regioselectivity in Grignard additions, producing isomeric mixtures.
4-Chloro or 4-hydroxy analogs
Different electronic directing effects alter reaction outcomes and product distributions.
Generic anhydride substitutes
Solid-state handling and thermal profiles differ, affecting processing and purification.

5-Methoxyisobenzofuran-1,3-dione Differentiation Evidence


Regioselective Grignard Addition

In Grignard reactions with phenylmagnesium bromide, 4-methoxyphthalic anhydride (5-Methoxyisobenzofuran-1,3-dione) exhibits regioselective attack at the carbonyl adjacent to the methoxy-substituted aromatic ring (position 2), yielding 4-methoxy-2-benzoylbenzoic acid in 70–80% yield with the 4-methoxy isomer predominating over the 5-methoxy isomer [1]. This selectivity stems from the electron-donating methoxy group, which stabilizes the carbonyl at position 1 via delocalization, thereby slowing its reaction rate relative to the carbonyl at position 2 [1]. In contrast, unsubstituted phthalic anhydride lacks this electronic bias, leading to non-selective addition and lower yields of the desired regioisomer.

Grignard Regioselectivity
Head-to-head
70–80% yield, 4-methoxy-2-benzoylbenzoic acid
vs. non-selective phthalic anhydride
Supports regioselective synthesis context
Grignard with PhMgBr, reported by Melby et al.
Regioselective Synthesis Grignard Condensation Keto Acid Intermediates

NaBH4 Reduction Selectivity

Treatment of 4-methoxyphthalic anhydride with an equimolar amount of NaBH4 yields a mixture of lactone 5c and hydroxymethyl benzoic acid 6 in a 1:1.5 ratio, with both products arising from selective nucleophilic attack by hydride on the meta-carbonyl carbon [1]. This selectivity is attributed to the electron-donating nature of the 4-methoxy substituent, which directs reduction to the carbonyl group remote from the substituent [1]. Unsubstituted phthalic anhydride under identical conditions does not exhibit this level of regiocontrol, leading to less predictable product distributions and lower yields of the desired lactone or hydroxy acid derivatives.

NaBH4 Chemoselectivity
Head-to-head
Lactone:hydroxy acid 1:1.5
vs. non-selective parent anhydride
Reported chemoselective reduction context
Equimolar NaBH4, room temperature
Chemoselective Reduction Lactone Synthesis Sodium Borohydride

Melting Point vs. 4-Substituted Analogs

The melting point of 5-Methoxyisobenzofuran-1,3-dione is 98–99 °C (in acetic acid) . In comparison, the 4-hydroxy analog exhibits a significantly higher melting point of 171–173 °C [1], while the 4-methyl analog melts at a lower temperature (approximately 92–94 °C, based on analogous structures) [2], and 4-chlorophthalic anhydride melts around 98–100 °C . The methoxy derivative's melting point falls in a distinct intermediate range that influences its handling, purification, and formulation in solid-phase syntheses.

Melting Point Profile
Context-dependent
98–99 °C
vs. 4-OH 171–173 °C, 4-Me ~92–94 °C, 4-Cl ~98–100 °C
Intermediate solid handling profile
Literature melting points; may vary by source
Physicochemical Characterization Solid-State Properties Handling Requirements

Boiling Point and Volatility Comparison

The predicted boiling point of 5-Methoxyisobenzofuran-1,3-dione is 348.6 ± 25.0 °C at 760 mmHg, with a predicted vapor pressure of 0.0 ± 0.8 mmHg at 25 °C [1]. In contrast, unsubstituted phthalic anhydride has a reported boiling point of 284 °C at 760 mmHg [2]. The 64 °C higher boiling point of the methoxy derivative reflects its increased molecular weight and polarity, which must be considered when designing high-temperature reactions or purification by distillation.

Boiling Point
Class-level
~348.6 °C predicted
vs. phthalic anhydride 284 °C
Higher thermal stability context
Predicted data; experimental validation recommended
Thermal Stability Distillation Parameters Process Safety

LogP and Hydrophobicity Difference

The predicted LogP (octanol-water partition coefficient) for 5-Methoxyisobenzofuran-1,3-dione is 2.15 [1], while unsubstituted phthalic anhydride has a reported LogP of 1.60 [2]. The higher LogP of the methoxy derivative (ΔLogP = 0.55) indicates increased lipophilicity, which directly affects reversed-phase HPLC retention times and solvent extraction efficiency.

LogP
Class-level
LogP 2.15 estimated
vs. phthalic anhydride 1.60
Increased lipophilicity context
KOWWIN estimate; affects HPLC retention
Lipophilicity HPLC Method Development Solvent Partitioning

Antiproliferative Indole-Based Derivatives

5-Methoxyisobenzofuran-1,3-dione serves as a key reagent in the synthesis of basic ethers of 1,2-dihydropyrrolo[1,2-α]indole, 6H-isoindolo[2,1-α]indole, and 6H-benz[5,6]isoindolo[2,1-α]indole, which display antiproliferative activity . While the parent phthalic anhydride can be used to prepare analogous indole derivatives, the methoxy substituent modulates both the reactivity of the anhydride and the electronic properties of the final heterocyclic products, thereby influencing biological activity. Direct comparative data on antiproliferative potency between methoxy- and unsubstituted derivatives are not available in the open literature; however, the methoxy group's presence is known to affect pharmacokinetic properties such as metabolic stability and cell permeability.

Antiproliferative Derivatives
Data to verify
Key reagent for indole-fused heterocycles with reported antiproliferative activity
Supports heterocyclic synthesis context
Quantitative activity data not yet available
Antiproliferative Agents Heterocyclic Synthesis Drug Discovery

5-Methoxyisobenzofuran-1,3-dione Key Applications


Regioselective 2-Aroylbenzoic Acid Synthesis

Utilize 5-Methoxyisobenzofuran-1,3-dione as the preferred anhydride partner in Grignard reactions to achieve high-yield, regioselective formation of 4-methoxy-2-aroylbenzoic acids. As demonstrated by Melby et al., reactions with phenylmagnesium bromide produce the 4-methoxy-2-benzoylbenzoic acid isomer in 70–80% yield with excellent regiocontrol, a selectivity not attainable with unsubstituted phthalic anhydride [1]. This scenario is critical for synthetic routes leading to methoxy-substituted anthracene and benzanthracene derivatives, where regioisomeric purity is paramount [1].

Chemoselective Reduction to Phthalide Mixtures

Apply 5-Methoxyisobenzofuran-1,3-dione in sodium borohydride reductions to selectively generate a 1:1.5 mixture of methoxy-substituted lactone (phthalide) and hydroxymethyl benzoic acid, both arising from meta-carbonyl attack directed by the 4-methoxy group [1]. This predictable product distribution enables streamlined synthesis of phthalide-based natural products and bioactive molecules without extensive isomer separation [1].

Methoxy-Substituted Indole-Fused Antiproliferative Agents

Employ 5-Methoxyisobenzofuran-1,3-dione as a key reagent in the construction of basic ethers of 1,2-dihydropyrrolo[1,2-α]indole and related fused heterocycles that exhibit antiproliferative activity [1]. The methoxy substituent imparts distinct electronic characteristics to the final heterocyclic scaffolds, potentially influencing both target binding and pharmacokinetic properties [1].

High-Temperature Polymer Modifications

Incorporate 5-Methoxyisobenzofuran-1,3-dione as a curing agent or crosslinking monomer in epoxy and polyester resin formulations where its elevated boiling point (348.6 °C predicted) and distinct melting profile (98–99 °C) offer processing advantages over lower-boiling phthalic anhydride [1]. The methoxy group also modulates resin polarity and adhesion properties, which may be exploited in specialty coatings and adhesives [1].

Application
Selection Property
Validation Focus
Regioselective 2-aroylbenzoic acid synthesis studies
Regioselectivity under Grignard conditions
Isomer ratio and yield optimization
Chemoselective phthalide mixture synthesis
Meta-carbonyl reduction selectivity
Product distribution and lactone identity
Antiproliferative heterocycle synthesis
Methoxy-substituted indole-fused scaffold
Antiproliferative screening and SAR
High-temperature resin modification studies
Elevated boiling point and polarity
Thermal processing and adhesion properties

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